1-tert-Butyl-3-nitrobenzene
Overview
Description
1-tert-Butyl-3-nitrobenzene is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da . The compound contains a total of 26 bonds: 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .
Molecular Structure Analysis
The molecular structure of 1-tert-Butyl-3-nitrobenzene consists of a benzene ring substituted with a tert-butyl group and a nitro group . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 238.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .
Physical And Chemical Properties Analysis
1-tert-Butyl-3-nitrobenzene has a density of 1.1±0.1 g/cm3, a boiling point of 238.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 87.8±11.5 °C . The compound has a refractive index of 1.521 and a molar refractivity of 51.2±0.3 cm3 .
Scientific Research Applications
Oxidative Nucleophilic Alkoxylation of Nitrobenzenes
- Summary of the Application: This research involves the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen .
- Methods of Application: The method involves the formation of a deprotonated σH adduct. The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .
- Results or Outcomes: The study resulted in selectively substituted nitroaromatics, which are key intermediates in organic synthesis and important building blocks for the preparation of valuable chemicals such as pigments, agrochemicals, pharmaceuticals, explosives, and electronic materials .
Nitration of Alkane, Alkene, Alkyne, and Aromatic Compounds
- Summary of the Application: The study involves the use of tert-Butyl Nitrite (TBN) in nitration of alkane, alkene, alkyne, and aromatic compounds .
- Methods of Application: The method involves the use of TBN as a source of oxygen and nitrogen .
- Results or Outcomes: The study resulted in nitrated compounds, which are important in various chemical industries .
Nitrosylation and Sequential Nitrosylation Reactions
- Summary of the Application: This research involves the use of tert-Butyl Nitrite (TBN) in nitrosylation and sequential nitrosylation reactions .
- Methods of Application: The method involves the use of TBN as a source of oxygen and nitrogen .
- Results or Outcomes: The study resulted in nitrosylated compounds, which are important in various chemical industries .
Aerobic Oxidation
- Summary of the Application: This research involves the use of tert-Butyl Nitrite (TBN) in aerobic oxidation .
- Methods of Application: The method involves the use of TBN as a source of oxygen .
- Results or Outcomes: The study resulted in oxidized compounds, which are important in various chemical industries .
Annulation
- Summary of the Application: This research involves the use of tert-Butyl Nitrite (TBN) in annulation .
- Methods of Application: The method involves the use of TBN as a source of oxygen and nitrogen .
- Results or Outcomes: The study resulted in annulated compounds, which are important in various chemical industries .
Diazotization
- Summary of the Application: This research involves the use of tert-Butyl Nitrite (TBN) in diazotization .
- Methods of Application: The method involves the use of TBN as a source of oxygen and nitrogen .
- Results or Outcomes: The study resulted in diazotized compounds, which are important in various chemical industries .
Safety And Hazards
1-tert-Butyl-3-nitrobenzene is classified as a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-tert-butyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-6-9(7-8)11(12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRDQLBHUZNPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177699 | |
Record name | 1-tert-Butyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-3-nitrobenzene | |
CAS RN |
23132-52-7 | |
Record name | 1-(1,1-Dimethylethyl)-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23132-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-TERT-BUTYL-3-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KY7G84T4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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